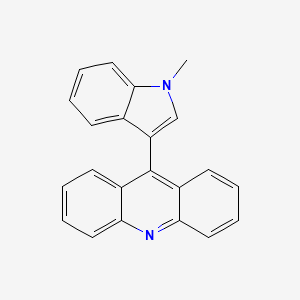

9-(1-Methyl-1H-indol-3-yl)acridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

33032-22-3 |

|---|---|

Molecular Formula |

C22H16N2 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

9-(1-methylindol-3-yl)acridine |

InChI |

InChI=1S/C22H16N2/c1-24-14-18(15-8-4-7-13-21(15)24)22-16-9-2-5-11-19(16)23-20-12-6-3-10-17(20)22/h2-14H,1H3 |

InChI Key |

SIRABNIMZLVSGF-UHFFFAOYSA-N |

SMILES |

CN1C=C(C2=CC=CC=C21)C3=C4C=CC=CC4=NC5=CC=CC=C53 |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C4C=CC=CC4=NC5=CC=CC=C53 |

Origin of Product |

United States |

Computational Modeling and In Silico Screening:modern Drug Design Heavily Relies on Computational Methods.nih.govmolecular Docking and Molecular Dynamics Simulations Can Predict How Different Analogues Will Bind to Dna, Estimate Their Binding Energies, and Identify Key Interactions.nih.govthis In Silico Approach Allows for the Pre Screening of a Large Number of Virtual Compounds, Prioritizing the Most Promising Candidates for Synthesis and Experimental Evaluation.

By systematically applying these principles, researchers can rationally design new 9-(1-Methyl-1H-indol-3-yl)acridine analogues with fine-tuned photophysical properties and enhanced, specific interactions with DNA, paving the way for their development as advanced molecular tools and therapeutic agents.

Computational and Theoretical Investigations of 9 1 Methyl 1h Indol 3 Yl Acridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed in the study of molecules like 9-(1-methyl-1H-indol-3-yl)acridine to predict their geometry, electronic properties, and reactivity.

Geometry Optimization and Electronic Structure Analysis

The first step in a typical DFT study is the geometry optimization of the molecule. For this compound, this would involve determining the most stable three-dimensional conformation. It is expected that the acridine (B1665455) and indole (B1671886) ring systems would be largely planar. However, there would be a specific dihedral angle between the two ring systems that represents the lowest energy conformation. The methyl group on the indole nitrogen would also adopt a specific orientation.

Analysis of the electronic structure would provide insights into the distribution of electrons within the molecule. This includes the calculation of atomic charges and the visualization of electron density surfaces, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Molecular Orbital Analysis (HOMO-LUMO Gaps, FMO Analysis)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of DFT studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability.

For a molecule like this compound, the HOMO is likely to be located on the electron-rich indole ring, while the LUMO may be distributed over the electron-deficient acridine core. A smaller HOMO-LUMO gap would suggest higher reactivity.

| Parameter | Predicted Value/Location | Significance |

| HOMO | Likely localized on the 1-methyl-1H-indol-3-yl moiety | Electron-donating potential |

| LUMO | Likely localized on the acridine moiety | Electron-accepting potential |

| HOMO-LUMO Gap | Expected to be relatively small | Indicator of chemical reactivity and potential for charge transfer |

Charge Distribution and Transfer Studies

DFT calculations can provide a detailed picture of the charge distribution within this compound. This would reveal which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with biological targets like DNA and proteins.

Charge transfer studies would investigate the possibility of intramolecular charge transfer, for instance, from the indole ring to the acridine ring upon electronic excitation. This property can be important for the photophysical behavior of the molecule.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as DNA or a protein.

Prediction of Binding Modes with DNA and Proteins

Given the planar nature of the acridine ring, the primary mode of binding of this compound to DNA is expected to be intercalation, where the acridine moiety inserts itself between the base pairs of the DNA double helix. The indole substituent would likely reside in one of the DNA grooves (major or minor) and could form specific interactions that enhance binding affinity and selectivity.

Molecular docking studies with proteins, such as topoisomerases (common targets for acridine derivatives), would predict the specific binding pocket and the key amino acid residues involved in the interaction. The indole and methyl groups would play a significant role in determining the specificity of these interactions.

Energetics of Intermolecular Interactions

Molecular docking and MD simulations can also be used to calculate the binding energy of the ligand-target complex. A more negative binding energy indicates a more stable and favorable interaction. These calculations would quantify the contributions of various types of interactions, such as:

π-π stacking: Between the planar acridine ring and DNA base pairs or aromatic amino acid residues.

Hydrogen bonding: Potentially involving the nitrogen atoms of the acridine and indole rings.

Van der Waals interactions: Between the entire ligand and the binding site.

Hydrophobic interactions: Involving the nonpolar parts of the molecule.

| Interaction Type | Predicted Contribution |

| π-π Stacking | Major contribution to binding with DNA and aromatic protein residues |

| Hydrogen Bonding | Moderate contribution, depending on the specific binding site |

| Van der Waals Interactions | Significant overall contribution to binding affinity |

| Hydrophobic Interactions | Contribution from the methyl group and hydrocarbon portions of the rings |

Solvent Effects on Electronic and Spectroscopic Properties: Theoretical Modeling

Theoretical modeling of solvent effects is crucial for understanding how the surrounding medium influences the electronic structure and, consequently, the spectroscopic behavior of a molecule. For a compound like this compound, which possesses both a polarizable acridine core and a potentially flexible indole substituent, the polarity of the solvent would be expected to play a significant role in its absorption and emission spectra.

Typically, computational chemists employ a range of implicit and explicit solvent models to simulate these effects. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, offering a computationally efficient way to capture bulk solvent effects on properties like UV-Vis and fluorescence spectra. Explicit solvent models, while more computationally intensive, involve simulating individual solvent molecules around the solute, providing a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Were such studies available for this compound, one would expect to find data tables detailing calculated parameters such as:

Calculated Absorption Maxima (λ_max) in Various Solvents: This would illustrate the solvatochromic shifts (either bathochromic or hypsochromic) as a function of solvent polarity.

Oscillator Strengths (f): These values indicate the probability of an electronic transition and would be expected to change in different solvent environments.

Dipole Moments (μ): The ground and excited state dipole moments are key to understanding how the molecule's charge distribution changes upon excitation and how it interacts with polar solvents.

Without specific research on this compound, a quantitative analysis of these properties remains speculative.

Conformational Analysis and Stability

The conformational landscape of this compound is of significant interest due to the rotational freedom around the single bond connecting the acridine and indole rings. This rotation gives rise to different conformers, each with a unique spatial arrangement and, consequently, distinct energetic and electronic properties.

Conformational analysis is typically performed using quantum mechanical methods like Density Functional Theory (DFT). By calculating the potential energy surface as a function of the dihedral angle between the two ring systems, researchers can identify the most stable (lowest energy) conformers and the energy barriers to rotation between them.

A thorough computational study would provide valuable data, likely presented in tables such as:

Relative Energies of Conformers: This would quantify the energy differences between various rotational isomers.

Dihedral Angles of Stable Conformers: These angles define the geometric structure of the most stable forms of the molecule.

Rotational Energy Barriers: These values indicate the energy required to convert from one conformer to another and are crucial for understanding the molecule's flexibility at different temperatures.

The planarity or non-planarity of the ground state conformation would have significant implications for the molecule's electronic properties, including its ability to intercalate with DNA, a common mode of action for many acridine derivatives. However, in the absence of specific computational studies for this compound, any discussion of its specific conformational preferences and their impact on its properties would be unfounded.

Structure Activity Relationship Sar Studies of 9 1 Methyl 1h Indol 3 Yl Acridine Analogues

Impact of Substituent Position and Nature on Photophysical Properties

The photophysical characteristics of 9-indolylacridine analogues, such as their absorption and emission wavelengths (λmax and λem), quantum yields (Φ), and Stokes shifts, are highly sensitive to the electronic nature and position of substituents on both the acridine (B1665455) and indole (B1671886) rings. These properties are fundamental to their application as fluorescent probes.

The introduction of substituents can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission spectra. Generally, electron-donating groups (EDGs) attached to the π-conjugated system lead to a bathochromic (red) shift in both absorption and emission maxima, while electron-withdrawing groups (EWGs) cause a hypsochromic (blue) shift.

For instance, studies on related fluorophores like BODIPY derivatives have shown that the introduction of substituted alkenyl groups can significantly affect their photophysical properties. nih.gov Similarly, in fluorescein (B123965) derivatives, the presence of strong electron-donating groups like an amino group or strong electron-withdrawing groups like a nitro group on an attached phenyl ring can lead to substantial quenching of fluorescence quantum yield and lifetime. nih.gov This quenching is often attributed to photoinduced electron transfer (PET), an additional de-excitation pathway. nih.gov

Table 1: Predicted Photophysical Effects of Substituents on 9-Indolylacridine Analogues (Hypothetical Data Based on General Principles)

| Substituent on Acridine/Indole | Expected Effect on λmax | Expected Effect on Quantum Yield (Φ) |

| Electron-Donating Group (e.g., -OCH₃, -N(CH₃)₂) | Bathochromic Shift (Red Shift) | May Increase or Decrease (PET dependent) |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Hypsochromic Shift (Blue Shift) | Likely to Decrease (Fluorescence Quenching) |

| Halogen (e.g., -Br, -Cl) | Minor Shift | May Decrease (Heavy Atom Effect) |

| Extended π-System (e.g., -Phenyl) | Bathochromic Shift (Red Shift) | Variable |

This table is illustrative and based on established principles in fluorescence chemistry. Specific values would require experimental verification for this compound series.

Rational Design Principles for Enhanced Intermolecular Interactions

The rational design of 9-(1-Methyl-1H-indol-3-yl)acridine analogues with enhanced intermolecular interactions, particularly with DNA, is guided by several key principles derived from medicinal chemistry and computational studies. mdpi.com The primary goal is to optimize the non-covalent forces that govern the binding of the small molecule to its biological target.

Emerging Research Avenues and Future Perspectives for 9 1 Methyl 1h Indol 3 Yl Acridine

Development of Advanced Synthetic Methodologies8.2. Exploration of Novel Biological Target Interactions8.3. Integration with Advanced Spectroscopic Techniques8.4. Deeper Insight into Molecular Mechanisms via Advanced Computational Approaches

Should research on this specific compound be published in the future, a detailed article could then be composed.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for introducing substituents at the 9-position of acridine derivatives, and how do reaction conditions influence yield?

- The 9-position of acridine is highly reactive toward nucleophilic substitution due to its electron-deficient nature . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) is critical. For example, bromomethylacridine derivatives (e.g., 9-(bromomethyl)acridine) can act as intermediates for introducing indole moieties via electrophilic aromatic substitution or cross-coupling reactions . Monitoring reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy ensures functional group compatibility and minimizes side products .

Q. How can the structural purity of 9-(1-Methyl-1H-indol-3-yl)acridine be validated post-synthesis?

- Techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns and assess proton environments (e.g., indole NH and acridine aromatic protons) .

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and isolate isomers .

- Cross-referencing with computational models (e.g., PubChem data) enhances validation .

Q. What are the primary biological screening assays for evaluating acridine-indole hybrids?

- DNA Intercalation Assays : Use ethidium bromide displacement or UV-vis spectroscopy to assess DNA binding affinity .

- Topoisomerase Inhibition : Gel electrophoresis to detect DNA cleavage or relaxation mediated by topoisomerase II .

- Cytotoxicity Screening : MTT or SRB assays against cancer cell lines (e.g., leukemia, breast cancer) to determine IC₅₀ values .

Advanced Research Questions

Q. How does the indole moiety in this compound influence its mechanism of action compared to other 9-substituted acridines?

- The indole group enhances π-π stacking with DNA bases, potentially increasing intercalation strength . Methylation at the indole N1 position may reduce metabolic deactivation (e.g., cytochrome P450 oxidation), prolonging plasma half-life . Comparative studies with 9-anilinoacridines suggest indole derivatives exhibit unique selectivity for AT-rich DNA regions .

Q. What methodologies resolve contradictions in structure-activity relationship (SAR) studies of acridine-indole hybrids?

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent electronic effects (Hammett σ constants) with biological activity .

- Crystallography : Use SHELX software to solve crystal structures and identify critical binding motifs (e.g., hydrogen bonding with DNA minor grooves) .

- Molecular Dynamics (MD) Simulations : Model ligand-DNA interactions to explain discrepancies between in vitro and cellular potency .

Q. How can fluorescence properties of this compound be leveraged for real-time biological tracking?

- Modify the acridine core with fluorophores (e.g., aminoanilino groups) to create probes for imaging DNA damage or protein interactions . Fluorescence-capillary gel electrophoresis (CGE) enables high-sensitivity detection of biomolecular binding events .

Q. What strategies mitigate off-target effects in preclinical studies of acridine-based antitumor agents?

- Prodrug Design : Introduce hydrolyzable groups (e.g., sulfonamides) to enhance tumor-specific activation .

- Nanoparticle Encapsulation : Use liposomal carriers to improve biodistribution and reduce systemic toxicity .

- Metabolic Profiling : LC-MS/MS analysis identifies major metabolites and guides structural optimization to block detoxification pathways .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.